2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
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Overview
Description
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The bromine and chlorine substituents are introduced through halogenation reactions using bromine and chlorine gas or their respective halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: this compound can be converted to a dicarboxylic acid.
Reduction: The compound can be reduced to 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-4-oxobutanoic acid
- 4-(4-Chlorophenyl)-4-oxobutanoic acid
- 2-(3-Bromophenyl)-4-(4-fluorophenyl)-4-oxobutanoic acid
Uniqueness
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and make it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-12-3-1-2-11(8-12)14(16(20)21)9-15(19)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSXJUDEOUVXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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